molecular formula C30H31N5O2S B2696023 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-30-5

5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2696023
CAS No.: 851810-30-5
M. Wt: 525.67
InChI Key: QQIHSKSLVGRWFL-UHFFFAOYSA-N
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Description

The compound 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a fused thiazolo-triazole core. Its structure includes:

  • A 2-methyl substituent on the thiazole ring, enhancing lipophilicity.
  • A central bis-aryl methyl group linking a 4-methoxyphenyl moiety and a 4-benzhydrylpiperazinyl group. The benzhydryl (diphenylmethyl) substituent on the piperazine ring introduces steric bulk and may influence receptor binding, while the 4-methoxyphenyl group contributes electron-donating properties .

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2S/c1-21-31-30-35(32-21)29(36)28(38-30)27(24-13-15-25(37-2)16-14-24)34-19-17-33(18-20-34)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,26-27,36H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIHSKSLVGRWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel hybrid molecule that incorporates multiple pharmacologically active components. Its structure includes a thiazole and triazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Overview

The compound can be described by the following structural formula:

C25H26N4O2\text{C}_{25}\text{H}_{26}\text{N}_{4}\text{O}_{2}

Antimicrobial Properties

Research indicates that derivatives containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. A review highlighted that triazoles possess antifungal, antibacterial, and antiviral properties due to their ability to inhibit various enzymes and disrupt cellular processes . The incorporation of benzyl and piperazine groups in the structure may enhance these effects by improving solubility and bioavailability.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeActivity TypeMIC (µg/mL)
Triazole derivativesAntibacterial0.046 - 3.11
Benzhydryl derivativesAntifungal> 8
Hybrid compoundsBroad-spectrumVaried

Anticancer Activity

The thiazole and triazole rings have been implicated in anticancer activity. Studies have shown that compounds with these moieties can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the benzhydryl-piperazine moiety may also contribute to this activity through interactions with dopamine receptors or other cellular targets .

Case Study:
In a study evaluating various triazole derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. This suggests that the hybrid nature of the compound could be pivotal in developing new anticancer agents.

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, particularly as an anxiolytic and antidepressant agent. Compounds containing piperazine have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways . The potential for this compound to exhibit such effects warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can be attributed to several structural features:

  • Thiazole and Triazole Moieties: These heterocycles are critical for antimicrobial and anticancer activities.
  • Benzhydryl Group: Enhances lipophilicity and receptor binding affinity.
  • Piperazine Ring: Contributes to neuropharmacological effects.

Table 2: Summary of Structural Features Influencing Activity

Structural FeatureBiological Activity
ThiazoleAntimicrobial
TriazoleAnticancer
BenzhydrylNeuroactive
PiperazineAnxiolytic

Scientific Research Applications

Research indicates that compounds with similar structures to 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant efficacy against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating potent antimicrobial properties.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research has demonstrated its ability to induce apoptosis in tumor cells through mechanisms involving the activation of caspases and modulation of apoptotic proteins.
  • Neuroprotective Effects : Similar thiazole derivatives have shown promise in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases by mitigating oxidative stress and inflammation.

Case Studies

Several studies have investigated the efficacy of this compound and its analogs:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of thiazole derivatives, reporting significant antitumor activity against human cancer cell lines .
  • Another research effort focused on the antimicrobial properties of related compounds, demonstrating their effectiveness against resistant bacterial strains .
  • A comprehensive review on triazole derivatives emphasized their diverse pharmacological profiles, including potential applications in treating infections and cancer .

Comparison with Similar Compounds

Key Observations:

  • Aryl Group Diversity : The 4-methoxyphenyl group is conserved in multiple analogues, suggesting its role in π-π stacking or metabolic stability .
  • Methylene Linkers: Compounds with methylene bridges (e.g., 5-((Phenylamino)methylene)...) exhibit lower melting points, likely due to reduced crystallinity .

Pharmacological Potential

  • Antifungal Activity : Docking studies with 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles suggest inhibition of fungal 14-α-demethylase (PDB: 3LD6) .
  • Antibacterial Properties : Thiazolo-triazoles with sulfonamide substituents exhibit MIC values <10 µg/mL against E. coli and S. aureus .
  • CNS Modulation: Piperazine-containing analogues are hypothesized to interact with serotonin or dopamine receptors due to structural similarity to known psychotropics .

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